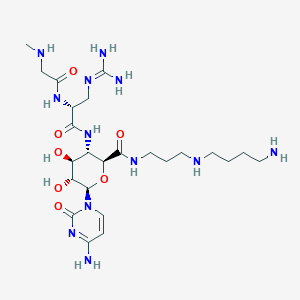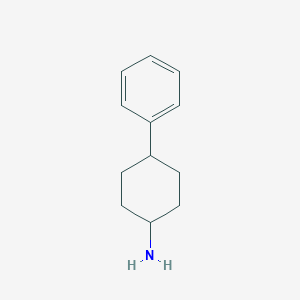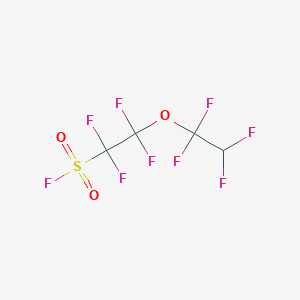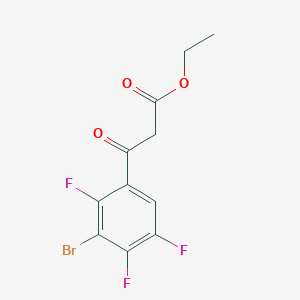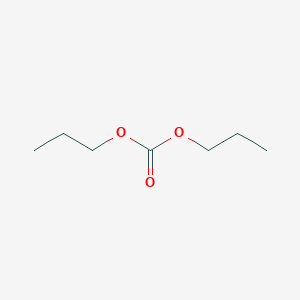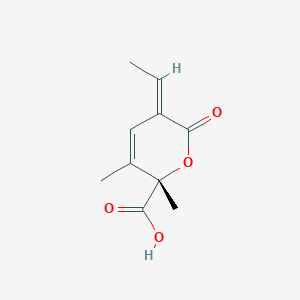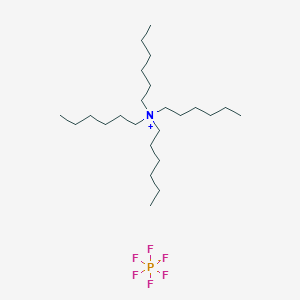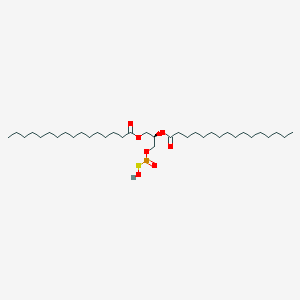
Thion-dppa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of diphenylphosphinic acid (dppa), which is a well-known compound with several applications in organic synthesis. Thion-dppa has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Thion-Thion-dppa has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been used in the synthesis of fluorescent probes, which have been studied for their applications in bioimaging and sensing. Moreover, thion-Thion-dppa has been studied for its potential applications in the treatment of cancer and other diseases.
作用機序
Thion-Thion-dppa has been shown to act as a chelating ligand, which can form stable complexes with metal ions. The metal complexes of thion-Thion-dppa have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can selectively bind to certain biomolecules and emit fluorescence. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation.
生化学的および生理学的効果
Thion-Thion-dppa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. Thion-Thion-dppa has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Moreover, thion-Thion-dppa has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
Thion-Thion-dppa has several advantages for lab experiments. It is easy to synthesize, and its metal complexes have been shown to have catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can be used for bioimaging and sensing. However, thion-Thion-dppa has some limitations for lab experiments. It is a toxic compound and requires caution while handling. Moreover, its mechanism of action in the treatment of cancer and other diseases is still under investigation.
将来の方向性
Thion-Thion-dppa has several potential future directions in scientific research. It can be studied for its potential applications in the treatment of cancer and other diseases. Thion-Thion-dppa can also be used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic and biological activities. Moreover, thion-Thion-dppa can be further studied for its fluorescent properties and potential applications in bioimaging and sensing.
Conclusion
Thion-Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of Thion-dppa and can be synthesized using different methods. Thion-Thion-dppa has been shown to have several scientific research applications, including its use as a ligand in the synthesis of metal complexes and fluorescent probes. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation. Thion-Thion-dppa has several advantages for lab experiments, but it also has some limitations. Thion-Thion-dppa has several potential future directions in scientific research, and it can be further studied for its potential applications in various fields.
合成法
Thion-Thion-dppa can be synthesized using different methods, including the reaction of Thion-dppa with sulfur or thionyl chloride, or by the reaction of Thion-dppa with phosphorus pentasulfide. The reaction of Thion-dppa with sulfur or thionyl chloride produces thion-Thion-dppa in moderate to high yields. However, this method requires the use of toxic and hazardous reagents such as thionyl chloride, which limits its applicability. The reaction of Thion-dppa with phosphorus pentasulfide is a more efficient and safer method for the synthesis of thion-Thion-dppa. This method produces thion-Thion-dppa in high yields and is easy to perform.
特性
CAS番号 |
106249-23-4 |
|---|---|
製品名 |
Thion-dppa |
分子式 |
C35H68O7PS+ |
分子量 |
664 g/mol |
IUPAC名 |
[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1 |
InChIキー |
KWNSHHYCPJCAQJ-MGBGTMOVSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
同義語 |
1,2-dipalmitoyl glycero-3-thiophosphate thion-DPPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



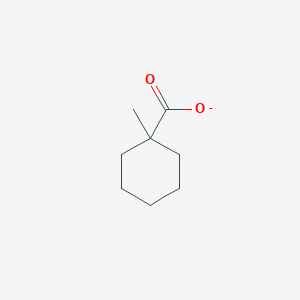
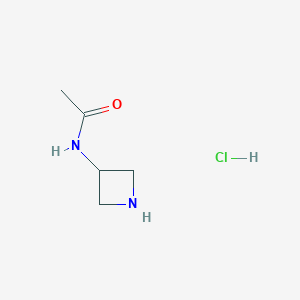
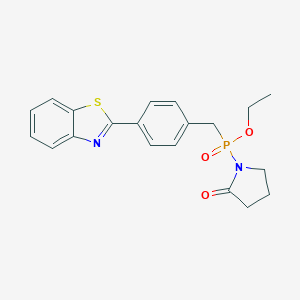
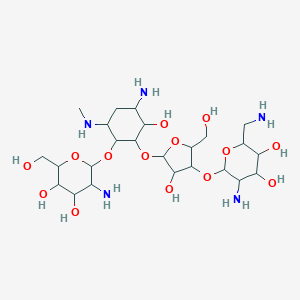
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
